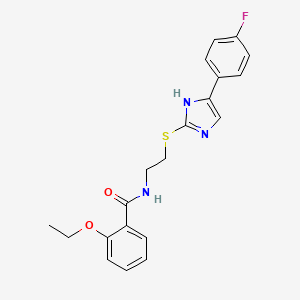

2-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-26-18-6-4-3-5-16(18)19(25)22-11-12-27-20-23-13-17(24-20)14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDYMPMPRVVELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 4-fluorophenyl ketone with an appropriate amine and a sulfur source under acidic conditions.

Thioether Formation: The imidazole derivative is then reacted with an ethyl halide to introduce the thioether linkage.

Benzamide Formation: The final step involves the coupling of the thioether-imidazole intermediate with 2-ethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted benzamides

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole derivatives demonstrate potent activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 1.43 | Escherichia coli |

| Compound C | 2.65 | Candida albicans |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human colorectal cancer cell lines (HCT116). In vitro studies have shown promising results where certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil.

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Compound D | 5.85 | Higher potency than 5-FU (IC50 = 9.99 µM) |

| Compound E | 4.53 | Higher potency than 5-FU |

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study published in PMC evaluated a series of imidazole derivatives, including variations of the target compound, against multiple bacterial strains, demonstrating significant antimicrobial activity with low MIC values.

- Anticancer Research : Another investigation highlighted the anticancer potential of benzamide derivatives linked to imidazole structures, showcasing their ability to inhibit tumor growth in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring and fluorophenyl group may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Analogues

Compound 9 (): 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Core : Shares the 5-(4-fluorophenyl)-1H-imidazol-2-ylthio group but substitutes the 1-position with 4-methoxyphenyl.

- Linkage : Direct thioether (-S-) vs. thioethyl (-S-CH2-CH2-) in the target.

- Amide : Acetamide linked to thiazol-2-yl vs. benzamide with ethoxy in the target.

- Impact : The methoxy group may reduce metabolic clearance compared to ethoxy, while the thiazole ring could enhance π-π stacking. The shorter thioether linkage in Compound 9 may restrict conformational flexibility .

Benzimidazole-Based Analogues

W1 (): 3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide

- Core : Benzimidazole (fused benzene-imidazole) vs. standalone imidazole in the target.

- Substituents : Dinitrophenyl on benzamide vs. ethoxy in the target.

- The target’s imidazole core may offer reduced planarity, altering target binding .

Triazole and Thiadiazole Derivatives

Compounds 7–9 (): 1,2,4-Triazole-3-thiones with sulfonyl and difluorophenyl groups.

- Core : Triazole-thione vs. imidazole-thioether.

- Substituents : Difluorophenyl and sulfonyl groups enhance electronegativity and stability.

- Activity : Triazoles often exhibit antifungal or anti-inflammatory activity. The target’s imidazole may provide distinct hydrogen-bonding interactions .

Compounds 7a–7l (): 1,3,4-Thiadiazole derivatives with piperidine and benzamide groups.

- Core : Thiadiazole vs. imidazole.

- Linkage : Thiadiazole-thioether vs. imidazole-thioethyl.

- Activity: Thiadiazoles are known acetylcholinesterase inhibitors; the target’s imidazole may prioritize different enzyme targets .

Other Benzamide-Thioether Derivatives

Compound 15 (): N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide

- Core : Thienylmethylthio-benzamide vs. imidazole-thioethyl-benzamide.

- Substituents: Cyano-pyridine and thiophene vs. fluorophenyl and ethoxy.

- Impact : The thiophene group may enhance aromatic stacking, while the target’s fluorine could improve bioavailability .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituents : Fluorophenyl groups (common in the target and analogs) enhance lipophilicity and metabolic stability. Ethoxy vs. methoxy may alter solubility and steric effects.

- Thioether Linkage : Thioethyl provides conformational flexibility compared to direct thioether bonds, possibly influencing binding kinetics.

Biological Activity

2-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, with CAS number 897455-75-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is , and it has a molecular weight of 385.5 g/mol. Its structure includes an imidazole ring which is often associated with various biological activities, particularly in anticancer research.

| Property | Value |

|---|---|

| CAS Number | 897455-75-3 |

| Molecular Formula | |

| Molecular Weight | 385.5 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing imidazole rings have been shown to inhibit various enzymes that are crucial in cancer cell proliferation, such as histone deacetylases (HDACs), thymidylate synthase, and others .

- Targeting Cancer Pathways : The compound may interact with specific proteins involved in cancer pathways, potentially leading to apoptosis in cancer cells .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity against various pathogens .

Anticancer Activity

Recent studies have evaluated the anticancer potential of imidazole derivatives similar to this compound. For example, derivatives exhibiting IC50 values ranging from 1.143 µM to 9.27 µM against different cancer cell lines were noted, indicating significant cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| Human Renal Cancer | 1.143 |

| Human Ovarian Cancer | 2.76 |

| Human Colon Adenocarcinoma | 9.27 |

Inhibition Studies

Inhibition studies have shown that compounds similar to this benzamide derivative can effectively inhibit critical kinases involved in tumor growth and metastasis. The binding affinity and selectivity towards these targets are essential for developing effective anticancer therapies .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

- Study on Antitumor Activity : A derivative similar to the compound was tested against a panel of human tumor cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Evaluation Against Infectious Diseases : Compounds with similar structures have been evaluated for their antiviral properties, showing effectiveness against viruses like SARS-CoV-2 and H5N1, which suggests potential applications beyond oncology .

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: What structural characterization techniques are most reliable for confirming the compound’s identity?

Methodological Answer:

A combination of spectroscopic and crystallographic methods ensures accurate structural confirmation:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ethoxy, thioether, fluorophenyl). For example, the thioether proton resonates at δ 3.5–4.0 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.12) .

Q. Key Data from Evidence :

- Intermolecular hydrogen bonds (N1–H1⋯N2) stabilize crystal dimers .

- Thiazole/imidazole ring conjugation confirmed via IR (C=N stretch at 1600–1650 cm⁻¹) .

Basic: What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

Initial screening should focus on target-specific assays:

Q. Table 2: Example Bioactivity Data

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 µg/mL | |

| Anticancer | HeLa cells | IC₅₀ = 12 µM | |

| Enzyme Inhibition | PFOR | Ki = 0.5 µM |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

- SAR Studies : Modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test activity trends .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives .

Q. Example from Evidence :

- Thiazole derivatives with electron-withdrawing groups (e.g., -F) show enhanced antibacterial activity compared to -CH₃ analogs .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

Common challenges and solutions:

- Disorder in Flexible Groups : The ethoxy chain may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .

- Hydrogen Bonding Networks : Weak C–H⋯O/F interactions require high-resolution data (≤ 1.0 Å) for accurate refinement .

- Twinned Crystals : Implement twin refinement (e.g., BASF parameter in SHELXL) for pseudo-merohedral twinning .

Q. Case Study :

- Centrosymmetric dimers formed via N–H⋯N bonds were resolved using SHELXPRO’s hydrogen-bonding tools .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

SAR strategies include:

- Core Modifications : Replace the imidazole-thioether with triazole or oxadiazole to assess impact on bioactivity .

- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -NO₂) on the benzamide ring .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrophobic pockets in PFOR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.